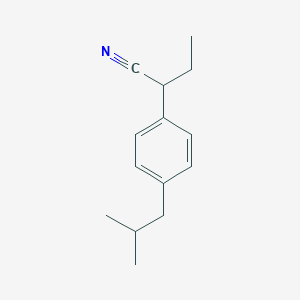

2-(4-Isobutylphenyl)butyronitrile

Description

2-(4-Isobutylphenyl)propanenitrile (CAS 58609-73-7), also known as ibuprofen nitrile, is a nitrile derivative structurally related to ibuprofen. Its molecular formula is C₁₃H₁₇N, with a molecular weight of 187.286 g/mol . The compound features an isobutyl group (2-methylpropyl) attached to a para-substituted phenyl ring and a propanenitrile chain. It is synthesized via reactions involving ibuprofen intermediates, such as esterification or amidation, as demonstrated in studies utilizing isobutyl chloroformate and 4-methylmorpholine .

Propriétés

Formule moléculaire |

C14H19N |

|---|---|

Poids moléculaire |

201.31 g/mol |

Nom IUPAC |

2-[4-(2-methylpropyl)phenyl]butanenitrile |

InChI |

InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3 |

Clé InChI |

LCHXWMKPXFAYFI-UHFFFAOYSA-N |

SMILES canonique |

CCC(C#N)C1=CC=C(C=C1)CC(C)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of 2-(4-isobutylphenyl)butyronitrile can be achieved through several chemical processes:

- Multistep Synthesis : A notable method involves chloromethylation of benzene derivatives followed by nitrilation and hydrolysis to yield the desired nitrile. This process allows for high yields and purity without extensive purification steps .

- Intermediate Production : The compound is synthesized as an intermediate for producing 2-(4-isobutylphenyl)propionic acid. This pathway is significant as it leads to ibuprofen, which is less irritating to the gastrointestinal tract compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Therapeutic Applications

The primary application of this compound lies in its conversion to ibuprofen. The therapeutic benefits include:

- Anti-inflammatory Effects : Ibuprofen is effective in treating conditions such as arthritis and other rheumatic diseases due to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation .

- Analgesic Properties : The compound's derivatives are utilized for pain relief in various clinical settings, making it a staple in over-the-counter pain medications .

- Antipyretic Use : It is also employed to reduce fever, showcasing its versatility in treating multiple health conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of ibuprofen derived from this compound:

- Clinical Trials : Research has demonstrated that ibuprofen exhibits a favorable safety profile compared to older NSAIDs like aspirin and phenylbutazone. A study indicated that patients experienced fewer gastrointestinal side effects while receiving ibuprofen treatment for chronic pain management .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of ibuprofen have shown that it has a rapid absorption rate and effective plasma concentration levels, which contribute to its efficacy as an analgesic .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Primary Use | Notable Characteristics |

|---|---|---|---|

| This compound | C15H19N | Intermediate for ibuprofen | Precursor for anti-inflammatory drugs |

| 2-(4-Isobutylphenyl)propionic acid | C13H18O2 | Anti-inflammatory | Less gastrointestinal irritation than traditional NSAIDs |

| Butibufen | C15H20O2 | Anti-inflammatory | Similar properties to ibuprofen with different side effect profile |

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key structural analogs of 2-(4-Isobutylphenyl)propanenitrile include nitriles with varying substituents on the phenyl ring or alkyl chains. The table below summarizes their properties:

Key Observations :

- Substituent Effects : The isobutyl group in the target compound enhances lipophilicity compared to smaller substituents like isopropyl . Nitro and hydroxy groups (e.g., in ) increase polarity and reactivity, influencing solubility and boiling points.

- Molecular Weight : Bulky substituents (e.g., isobutyl) result in higher molecular weights compared to simpler analogs like 2-(4-isopropylphenyl)acetonitrile .

- Chirality : The (S)-enantiomer of 2-(4-isobutylphenyl)propanenitrile (CAS 133868-69-6) may exhibit distinct pharmacological profiles due to stereochemical interactions .

Méthodes De Préparation

Step 1: Chloromethylation of Isobutylbenzene

Isobutylbenzene undergoes chloromethylation under controlled conditions to produce isobutylbenzyl chloride . This step requires precise control of reaction parameters to ensure high purity and yield:

-

Reagents : Chloromethylation agents (e.g., CH₃Cl, Cl₂).

-

Conditions : Typically performed in a solvent like benzene or isobutylbenzene, with a phase-transfer catalyst (e.g., methyltrialkylammonium chloride) to enhance efficiency.

-

Yield : Reported yields exceed 82% for the para-isomer of isobutylbenzyl chloride.

Step 2: Cyanide Conversion

The benzyl chloride intermediate is converted to isobutylbenzyl cyanide using sodium cyanide (NaCN) under alkaline conditions. This step employs a phase-transfer catalyst to facilitate the reaction:

-

Reagents : NaCN (50% excess), aqueous NaOH, and 1% phase-transfer catalyst (e.g., methyltrialkylammonium chloride).

-

Conditions : Heated to 80°C for 4.5 hours, yielding >95% conversion.

-

Purification : Distillation under reduced pressure removes unreacted isobutylbenzene and byproducts.

Alkylation to Form Butyronitrile

The final step involves alkylation of the cyanide intermediate to extend the carbon chain. Ethyl chloride is commonly used to introduce the butyronitrile group.

Reaction Parameters

Mechanistic Insights

The alkylation proceeds via nucleophilic substitution, where the cyanide acts as a nucleophile, attacking the alkyl halide. Excess NaOH neutralizes HCl byproducts and stabilizes the reaction mixture.

Alternative Alkylation Strategies

Other alkylating agents and conditions have been explored to optimize yields and reduce byproducts:

Ethylation vs. Methylation

| Alkylating Agent | Target Product | Yield (%) | Selectivity |

|---|---|---|---|

| Methyl chloride | Propionitrile (ibuprofen) | 44–50 | High |

| Ethyl chloride | Butyronitrile | ~50 | Moderate |

Ethyl chloride introduces the butyronitrile group but may require higher temperatures or longer reaction times compared to methyl chloride.

Microbial and Enzymatic Approaches

While primarily studied for propionitrile derivatives, enzymatic methods offer potential for stereoselective synthesis:

-

Nitrilase Activity : Bacterial strains (e.g., Acinetobacter sp. AK226) selectively hydrolyze nitriles to carboxylic acids, though this method is less relevant for butyronitrile synthesis.

-

Advantages : High enantiomeric excess (e.g., 95% S-(+)-ibuprofen from racemic nitrile).

Purification and Characterization

Post-synthesis purification ensures high purity (>99.5% for ibuprofen analogs):

-

Layer Separation : Organic and aqueous layers are separated to remove salts and byproducts.

-

Distillation : Acetic acid and excess solvents are removed under reduced pressure.

-

Crystallization : Octane solutions are cooled to −10°C to precipitate the final product.

Applications and Derivatives

This compound serves as a precursor for:

-

NSAIDs : Hydrolysis yields butyric acid derivatives with anti-inflammatory properties.

-

Hydroxamic Acids : Reacting with hydroxylamine hydrochloride forms hydroxamic acids (e.g., 2-(4-isobutylphenyl)-propiohydroxamic acid).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chloromethylation + Alkylation | High yield, scalable | Multi-step, requires catalysts |

| Microbial Hydrolysis | Stereoselective, eco-friendly | Limited to propionitriles |

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Isobutylphenyl)propionitrile with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysts or resolution techniques. For example, (S)-(-)-2-(4-Isobutylphenyl)propionitrile (CAS 133868-69-6) is synthesized using stereoselective cyanide addition to a ketone intermediate. Purification involves column chromatography with dichloromethane/methanol (9:1) as the eluent to isolate enantiomers . Key parameters include temperature control (0–5°C for cyanide reactions) and chiral auxiliary agents to minimize racemization.

Q. How can researchers characterize the structural and stereochemical properties of 2-(4-Isobutylphenyl)propionitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the isobutylphenyl backbone and nitrile group. Compare chemical shifts with ibuprofen derivatives (e.g., 2-(4-Isobutylphenyl)propanoic acid, δ 1.85 ppm for isobutyl CH) .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose-based) with UV detection at 254 nm to assess enantiomeric excess. Reference standards from certified materials (e.g., Sigma-Aldrich’s ibuprofen impurities) ensure accuracy .

- Mass Spectrometry (MS) : Exact mass analysis (theoretical m/z 187.136 for CHN) validates molecular composition .

Advanced Research Questions

Q. What analytical strategies are effective in resolving conflicting data regarding the thermal stability of 2-(4-Isobutylphenyl)propionitrile under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC-MS to detect hydrolysis byproducts (e.g., amides or carboxylic acids) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitriles) and compare with literature values for structurally similar compounds (e.g., 2-(4-methoxyphenyl)-4-hydroxybutyronitrile, TGA data in ).

- Controlled Storage : Store in amber glass containers under inert gas (N) at -20°C to mitigate oxidation, as recommended for butyronitrile derivatives .

Q. How does the choice of catalyst influence the reaction pathway and impurity profile in the synthesis of 2-(4-Isobutylphenyl)propionitrile?

- Methodological Answer :

- Palladium Catalysts : Pd/C facilitates hydrogenation of intermediate ketones but may introduce impurities like 2-(4-Isobutylphenyl)propan-1-ol if reduction is incomplete. Monitor with GC-MS .

- Acid Catalysts : Sulfuric acid promotes nitrile formation via Ritter reaction but risks forming sulfonic acid byproducts. Neutralization with NaHCO is critical .

- Impurity Profiling : Use HPLC with photodiode array detection to quantify common impurities (e.g., 2-(4-Isobutylphenyl)propionamide, <0.1% w/w) as per pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.